molecular formula C16H27NOSi B12841378 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine

1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine

Cat. No.: B12841378
M. Wt: 277.48 g/mol
InChI Key: FIHQXKLZBARMAE-UHFFFAOYSA-N
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Description

1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is a synthetic organic compound characterized by the presence of a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The benzyl group can be introduced via benzylation reactions using benzyl halides under basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions, allowing for selective deprotection . The benzyl group provides additional stability and can be removed via hydrogenolysis .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is unique due to its combination of a benzyl group and a TBDMS-protected azetidine ring. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the TBDMS group enhances its utility as a protecting group, while the azetidine ring offers potential for further functionalization .

Properties

IUPAC Name

(1-benzylazetidin-3-yl)oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NOSi/c1-16(2,3)19(4,5)18-15-12-17(13-15)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQXKLZBARMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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